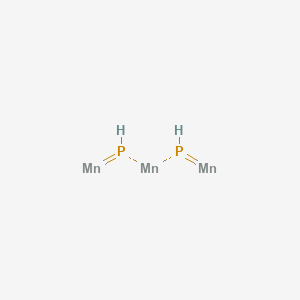![molecular formula C11H9NO B1174198 2-[(p-Chlorophenyl)azo]-1-methyl-pyridinium tetrafluoborate CAS No. 16600-16-1](/img/structure/B1174198.png)
2-[(p-Chlorophenyl)azo]-1-methyl-pyridinium tetrafluoborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(p-Chlorophenyl)azo]-1-methyl-pyridinium tetrafluoborate is a chemical compound with the molecular formula C12H11BClF4N3. It is known for its unique structure, which includes a pyridinium ring substituted with a methyl group and an azo linkage to a p-chlorophenyl group. This compound is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[(p-Chlorophenyl)azo]-1-methyl-pyridinium tetrafluoborate typically involves the reaction of 1-methylpyridinium with p-chlorophenyl diazonium salt in the presence of tetrafluoboric acid. The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-[(p-Chlorophenyl)azo]-1-methyl-pyridinium tetrafluoborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinium ring or the p-chlorophenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(p-Chlorophenyl)azo]-1-methyl-pyridinium tetrafluoborate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 2-[(p-Chlorophenyl)azo]-1-methyl-pyridinium tetrafluoborate involves its interaction with specific molecular targets and pathways. The azo linkage can undergo reduction to form amines, which can interact with various biological molecules. The pyridinium ring can also participate in various chemical reactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
2-[(p-Chlorophenyl)azo]-1-methyl-pyridinium tetrafluoborate can be compared with other similar compounds, such as:
- 1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate
- 4-(p-Chlorophenyl)azo-1-ethyl-pyridinium tetrafluoroborate
- 2-(p-Chlorophenyl)azo-3-methylbenzothiazolium perchlorate
These compounds share similar structural features but differ in their specific substituents and overall chemical properties. The uniqueness of this compound lies in its specific combination of the pyridinium ring, methyl group, and p-chlorophenyl azo linkage, which imparts distinct chemical and biological activities.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(1-methylpyridin-1-ium-2-yl)diazene;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN3.BF4/c1-16-9-3-2-4-12(16)15-14-11-7-5-10(13)6-8-11;2-1(3,4)5/h2-9H,1H3;/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEAZHKDIMKSLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+]1=CC=CC=C1N=NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BClF4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


